ISOHUMULONE - 10306-63-5

ISOHUMULONE

Catalog Number: EVT-1485742
CAS Number: 10306-63-5
Molecular Formula: C21H30O5
Molecular Weight: 362.463
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Isohumulone is classified as an iso-alpha acid, a group of compounds that includes various isomerized forms of alpha acids from hops. Isohumulones are typically categorized into three main types based on their structure:

  • Iso-n-humulone
  • Isocohumulone
  • Iso-ad-humulone

These compounds not only contribute to the flavor profile of beer but also possess potential health benefits, such as anti-inflammatory properties.

Synthesis Analysis

Methods of Synthesis

Isohumulones can be synthesized through various methods, primarily involving the isomerization of humulones. Key processes include:

  1. Alkaline Isomerization:
    • Humulones are mixed with an alkaline solution (typically potassium hydroxide) and subjected to heat. This method facilitates the conversion of humulones into isohumulones by altering the pH and temperature conditions .
  2. Extraction and Purification:
    • A typical procedure involves extracting humulones from hop extracts using hydrocarbon solvents followed by alkaline partitioning. The aqueous phase containing dissolved humulones is then treated with metal salts like magnesium sulfate to form complexes, which are subsequently acidified to yield purified isohumulones .
  3. Reverse Osmosis:
    • This technique is utilized to remove salts from the mixture after the formation of isohumulonic acids, enhancing the purity and concentration of isohumulones .

Technical Details

The synthesis process can be optimized by adjusting parameters such as pH, temperature, and reaction time to maximize yield and purity. For instance, maintaining a pH around 9 during isomerization has been shown to be effective in achieving high conversion rates (>99%) of humulones to isohumulones .

Molecular Structure Analysis

Structure and Data

Isohumulone has a complex molecular structure derived from its precursor, humulone. It features multiple functional groups that contribute to its solubility and reactivity:

  • Molecular Formula: C21H30O5
  • Molecular Weight: Approximately 346.47 g/mol
  • The structure includes three isoprenoid side chains attached to a phloroglucinol backbone.

This structural complexity allows for various interactions within biological systems, influencing its pharmacological properties.

Chemical Reactions Analysis

Reactions Involving Isohumulone

Isohumulones participate in several chemical reactions that enhance their functional properties:

  1. Isomerization:
    • The primary reaction involves the conversion of humulone into isohumulone during the boiling stage of beer production. This process not only alters the bitterness profile but also affects the stability and flavor retention in beer .
  2. Oxidation:
    • Isohumulones can undergo oxidation to form various derivatives, which may have different sensory characteristics in beer .
  3. Complex Formation:
    • Isohumulones can form complexes with proteins and other compounds in beer, influencing mouthfeel and stability .

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, pH, and the presence of catalysts or inhibitors.

Mechanism of Action

Process and Data

Isohumulones exert their effects primarily through interactions with cellular receptors involved in inflammatory pathways. Studies have shown that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain signaling pathways . Additionally, iso-alpha acids have been noted for their potential benefits in metabolic health by improving insulin sensitivity and reducing inflammation associated with obesity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish liquid or solid depending on concentration.
  • Solubility: Highly soluble in water compared to humulone; this property enhances its effectiveness in brewing applications.

Chemical Properties

  • pH Stability: Isohumulones remain stable over a wide pH range but are most effective at slightly alkaline conditions.
  • Thermal Stability: They exhibit good thermal stability under brewing conditions but can degrade under prolonged heat exposure.

Relevant data indicate that iso-alpha acids maintain their bittering potential even after extended storage periods when properly isolated .

Applications

Scientific Uses

Isohumulones are primarily used in the brewing industry for their bittering properties but also show promise in various scientific applications:

  1. Pharmacological Research: Investigations into their anti-inflammatory properties suggest potential therapeutic uses for managing metabolic disorders.
  2. Nutritional Studies: Research indicates that iso-alpha acids may play a role in managing obesity-related conditions by modulating metabolic pathways .
  3. Food Science: Their ability to influence flavor profiles makes them valuable in food technology beyond brewing.
Structural Chemistry and Nomenclature of Isohumulone

Molecular Characterization and Isomeric Forms

Isohumulone represents the primary bittering component in beer and belongs to the iso-α-acid (IAA) class of compounds derived from hop resins. Its core structure consists of a cyclopentadienone ring formed through the isomerization of humulone's cyclohexadienone system during wort boiling [1] [4]. The molecular formula for isohumulone is C₂₁H₃₀O₅, with a molar mass of 362.47 g/mol [7]. This compound exists in three primary homologs differentiated by their acyl side chains:

  • Isohumulone: Features an isobutyryl side chain (R=isobutyl)
  • Isocohumulone: Contains an isovaleryl side chain (R=isopropyl)
  • Isoadhumulone: Possesses a sec-butyryl side chain (R=sec-butyl)

These homologs originate from their respective α-acid precursors—humulone, cohumulone, and adhumulone—through thermal or photochemical isomerization [1] [9]. In commercial isomerized hop extracts (IHE), the typical homologue distribution is isohumulone (37%), isocohumulone (48%), and isoadhumulone (15%) [1]. Each homologue exhibits distinct chemical behaviors; notably, isohumulone and isocohumulone activate PPARα nuclear receptors, while isoadhumulone shows negligible activity in this pathway [1].

Table 1: Primary Isohumulone Homologues and Their Characteristics

HomologuePrecursor α-AcidAcyl Side Chain (R)Typical Proportion in IHE
IsohumuloneHumuloneIsobutyl37%
IsocohumuloneCohumuloneIsopropyl48%
IsoadhumuloneAdhumulonesec-Butyl15%

Comparative Analysis of α-Acids (Humulones) vs. Iso-α-Acids (Isohumulones)

The transformation from α-acids to iso-α-acids represents a critical chemical rearrangement in brewing chemistry. Humulones (α-acids) are naturally occurring in hop resin glands and consist of a phloroglucinol-derived cyclohexadienone structure with two isoprenyl side chains and a carbonyl group [4] [9]. These precursors exhibit limited water solubility (<200 mg/L) and contribute minimal bitterness to beer in their native form [3] [9]. During wort boiling (typically 60-90 minutes at 100°C), humulones undergo acyloin rearrangement with ring contraction, converting them to the more soluble and intensely bitter isohumulones [1] [4].

This isomerization achieves two primary brewing objectives: First, it significantly increases water solubility (to approximately 2,000 mg/L), allowing effective incorporation into beer [3]. Second, it enhances sensory bitterness by approximately 10-fold, with taste thresholds decreasing from approximately 20-25 mg/L for humulones to 5-7 mg/L for isohumulones [9]. The structural transformation also impacts biological activity: while α-acids exhibit stronger antibacterial properties against Gram-positive bacteria, isohumulones demonstrate superior antibacterial efficacy against beer-spoiling organisms like Lactobacillus brevis under beer's acidic conditions (pH 4.0-4.5) [1] [9]. This property contributes significantly to beer microbiological stability.

Table 2: Key Structural and Functional Differences Between α-Acids and Iso-α-Acids

Propertyα-Acids (Humulones)Iso-α-Acids (Isohumulones)
Core StructureCyclohexadienoneCyclopentadienone
Water SolubilityLow (<200 mg/L)High (~2000 mg/L)
Sensory BitternessLow (Threshold: 20-25 mg/L)High (Threshold: 5-7 mg/L)
Antibacterial EfficacyHigher against Gram-positiveHigher against beer spoilers
Beer ConcentrationTrace amountsUp to 100 mg/L (70% of bitterness)

Stereochemical Properties and Stability Under Varied pH/Temperature Conditions

Isohumulones exhibit complex stereochemistry due to their chiral centers at C4 and C5 positions. Each homologue exists as diastereomeric pairs: cis-isohumulone and trans-isohumulone, differentiated by the orientation of the C5 side chain relative to the ketone group at C1 [4] [8]. Thermal isomerization typically yields a mixture containing approximately 35% trans-isomers and 65% cis-isomers, with the latter being more stable in aqueous solutions [4]. The absolute configuration of the major beer-derived cis-isohumulone has been determined as (4S,5R) [8].

Stability factors significantly impact isohumulone integrity:

  • pH Sensitivity: Isohumulones demonstrate maximum stability in beer's acidic range (pH 3.5-4.5). Under alkaline conditions (pH >7), they rapidly degrade via retro-aldol cleavage, while strong acids promote hydrolytic decomposition [1] [9].
  • Thermal Degradation: At brewing temperatures (≤100°C), isohumulones remain relatively stable. However, prolonged heating induces oxidative decomposition to humulinic acids, reducing bittering potential [3] [4].
  • Photoisomerization: Exposure to light (particularly 350-500 nm) catalyzed by riboflavin initiates radical-mediated decomposition. This Norrish Type I fragmentation cleaves the exocyclic carbon-carbon bond, producing 3-methylbut-2-ene-1-thiol—the compound responsible for beer's "skunky" flavor defect [2] [4]. Photochemical synthesis using UV LEDs (365-400 nm) enables stereoselective production of trans-isohumulones without thermal degradation byproducts [4].

Table 3: Stability Profile of Isohumulones Under Different Conditions

ConditionEffect on IsohumulonesMajor Degradation Products
Acidic (pH<3)Hydrolysis acceleratedHumulinic acids
Alkaline (pH>7)Retro-aldol cleavageHydrophilic aldehydes
UV Light ExposureRadical formation and cleavage3-Methylbut-2-ene-1-thiol ("skunky" compound)
Heat (>100°C)Oxidation and decarboxylationHulupones, tricyclohumol derivatives
Optimal StabilitypH 3.5-4.5, dark, <25°CNo significant degradation

Photochemical flow reactors with UV-transparent tubing and 365-400 nm LEDs have achieved 95% conversion of humulones to trans-isohumulones with minimal side products, demonstrating the stereoselective potential of photoisomerization [4]. This method avoids the Norrish fragmentation pathway by precisely controlling wavelength and residence time, addressing a key limitation of traditional thermal isomerization [4].

Properties

CAS Number

10306-63-5

Product Name

ISOHUMULONE

Molecular Formula

C21H30O5

Molecular Weight

362.463

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